REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7](Cl)(=O)C(C)C.[C:13](=[O:23])([O:15]CC1CCCNC1)[NH2:14].[Li+].[OH-]>CN1C(=O)CCC1.CC#N.O.C(Cl)Cl.O>[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([O:15][C:13](=[O:23])[NH:14][CH3:7])[CH2:2]1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.421 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC1CNCCC1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by reverse phase chromatography (Biotage SP4
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCC1)OC(NC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |